Dihydrofuran vs. Furan Ring: Quantified Impact on Lipophilicity and Polar Surface Area
The replacement of a fully aromatic furan ring (present in the direct analog 2-(ethylamino)-1-(furan-2-yl)ethan-1-one, CAS 1597810-16-6) with a partially saturated 4,5-dihydrofuran ring in the target compound produces a measurable increase in lipophilicity and decrease in topological polar surface area [1][2]. These computed properties are predictors of passive membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Ring saturation state: dihydrofuran vs. furan — impact on XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 38.3 Ų (4,5-dihydrofuran ring, partially saturated) |
| Comparator Or Baseline | 2-(Ethylamino)-1-(furan-2-yl)ethan-1-one (CAS 1597810-16-6): XLogP3 = 0.5; TPSA = 42.2 Ų (furan ring, fully aromatic) |
| Quantified Difference | ΔXLogP3 = +0.2 (40% increase in computed logP relative to baseline); ΔTPSA = −3.9 Ų (9.2% reduction in polar surface area) |
| Conditions | PubChem-computed XLogP3 3.0 and Cactvs TPSA; identical computational methodology applied to both compounds for valid comparison |
Why This Matters
The 40% higher relative XLogP3 and reduced TPSA suggest that the target compound may exhibit enhanced passive membrane permeability compared to its aromatic furan analog, making it a more suitable candidate for cell-based assays requiring intracellular target engagement.
- [1] PubChem Compound Summary CID 102652446: 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one. XLogP3 = 0.7; TPSA = 38.3 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 84107281: 2-(Ethylamino)-1-(furan-2-yl)ethan-1-one. XLogP3 = 0.5; TPSA = 42.2 Ų. National Center for Biotechnology Information. View Source
